molecular formula C18H27N3O B11456933 N-[1-(1-butyl-1H-benzimidazol-2-yl)pentyl]acetamide

N-[1-(1-butyl-1H-benzimidazol-2-yl)pentyl]acetamide

Cat. No.: B11456933
M. Wt: 301.4 g/mol
InChI Key: QIPPZIORWVMEBJ-UHFFFAOYSA-N
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Description

N-[1-(1-butyl-1H-benzimidazol-2-yl)pentyl]acetamide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound features a benzimidazole core with a butyl and pentyl substituent, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-butyl-1H-benzimidazol-2-yl)pentyl]acetamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by alkylation and acylation reactions . The general synthetic route can be summarized as follows:

    Condensation: ortho-phenylenediamine reacts with an aldehyde or ketone to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated with butyl and pentyl groups under basic conditions.

    Acylation: Finally, the alkylated benzimidazole undergoes acylation with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-butyl-1H-benzimidazol-2-yl)pentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)pentyl]acetamide

InChI

InChI=1S/C18H27N3O/c1-4-6-10-16(19-14(3)22)18-20-15-11-8-9-12-17(15)21(18)13-7-5-2/h8-9,11-12,16H,4-7,10,13H2,1-3H3,(H,19,22)

InChI Key

QIPPZIORWVMEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC2=CC=CC=C2N1CCCC)NC(=O)C

Origin of Product

United States

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